H-Ile-arg-val-val-met-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

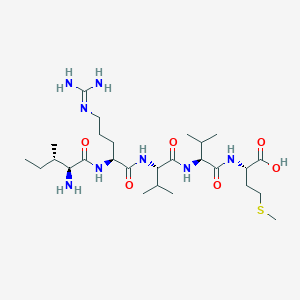

H-Ile-arg-val-val-met-OH is a pentapeptide composed of the amino acids isoleucine, arginine, valine, valine, and methionine. This compound is known for its ability to support cell attachment and is a sequence fragment that binds to the thrombospondin-1 receptor . It has a molecular formula of C27H52N8O6S and a molecular weight of 616.82 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-arg-val-val-met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

化学反应分析

Reaction with Biological Targets

IRVVM interacts with thrombospondin-1 (TS1) via its cell-binding domain (CBD), mediating cell adhesion. While primarily a biological interaction, it involves:

-

Hydrogen bonding : Between Arg residues and TS1’s CBD.

-

Hydrophobic interactions : Val and Ile side chains anchor the peptide to hydrophobic pockets .

Table 1 : Key Residues and Interactions

| Amino Acid | Role in Interaction |

|---|---|

| Arg (Position 2) | Forms salt bridges with TS1’s aspartate |

| Val/Val (3–4) | Stabilize binding via hydrophobic effects |

| Met (Position 5) | Susceptible to oxidation, altering binding |

Stability and Degradation Reactions

Oxidative Reactions :

-

Methionine oxidation : Forms methionine sulfoxide or sulfone in the presence of H₂O₂ or atmospheric oxygen:

Met SHO2Met SOO2Met SO2This reaction reduces biological activity, necessitating storage at ≤-20°C under nitrogen .

Hydrolytic Reactions :

-

Peptide bond cleavage : Occurs under extreme pH (<2 or >10) or prolonged heating, particularly at Asp/Gly sites (not present in IRVVM).

Modification Reactions

IRVVM is modified to enhance stability or labeling:

-

Acetylation : N-terminal acetylation reduces proteolytic degradation.

-

Biotinylation : Facilitates detection in binding assays.

Table 2 : Common Modifications and Outcomes

| Modification | Reagents | Effect |

|---|---|---|

| Acetylation | Acetic anhydride, DIPEA | Blocks N-terminal reactivity |

| Biotinylation | Biotin-NHS ester | Enables streptavidin-based assays |

Analytical Characterization

科学研究应用

Synthesis of H-Ile-Arg-Val-Val-Met-OH

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

- Resin Loading : The first amino acid, protected at the amino group, is attached to the resin.

- Deprotection : The protecting group on the amino group is removed to allow coupling with the next amino acid.

- Coupling : The next protected amino acid is activated and coupled to the growing peptide chain.

- Repetition : Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

- Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all protecting groups are removed.

Scientific Research Applications

The applications of this compound span several areas:

Cell Adhesion Studies

- This compound enhances adhesion in various cell types, including melanoma and endothelial cells. This property makes it useful for studying cellular interactions and migration behaviors.

Receptor Binding Studies

- It serves as a tool for studying binding interactions with thrombospondin-1 receptors, providing insights into cellular signaling pathways and potential therapeutic targets.

Peptide Therapeutics

- The compound can be utilized as a scaffold for developing larger peptides with specific functionalities, aiding in drug design by modifying existing peptides or creating new ones. Its balanced composition of charged (arginine) and hydrophobic (isoleucine, valine, methionine) amino acids contributes to its versatility in therapeutic applications.

Antimicrobial Activity

- Preliminary studies suggest that this compound may exhibit antimicrobial properties due to its hydrophobic residues. Researchers are investigating its potential inhibitory effects on specific pathogens, which could lead to new antimicrobial agents.

Table 1: Plasma Concentrations of Amino Acids Related to this compound

| Amino Acid | Baseline Concentration (µM) | Statistical Significance |

|---|---|---|

| Lysine | 376 | P < 0.0001 |

| Arginine | 133 | P < 0.0001 |

| Homoarginine | 0.62 | P < 0.0001 |

| Glycine | Varies | Varies |

Note: Data derived from studies correlating amino acid concentrations in plasma with metabolic processes involving this compound .

Case Study 1: Cell Adhesion Enhancement

In a study examining cell adhesion properties, this compound was shown to significantly increase adhesion rates in melanoma cells compared to control peptides. This suggests its potential use in cancer research for understanding tumor cell behavior.

Case Study 2: Antimicrobial Potential

Research investigating the antimicrobial effects of various peptides highlighted this compound's ability to inhibit growth in certain bacterial strains. Further exploration could position this peptide as a candidate for developing new antibiotics.

作用机制

H-Ile-arg-val-val-met-OH exerts its effects by binding to the thrombospondin-1 receptor. This interaction supports cell attachment and inhibits cell adhesion to the recombinant cell binding domain of thrombospondin-1 . The molecular targets include the thrombospondin-1 receptor and associated signaling pathways involved in cell adhesion and migration .

相似化合物的比较

Similar Compounds

H-Ile-arg-val-val-OH: Lacks the methionine residue, which may affect its binding affinity and biological activity.

H-Ile-arg-val-OH: Shorter peptide with potentially different receptor binding properties.

H-Ile-arg-OH: Further truncated peptide with distinct biological functions

Uniqueness

H-Ile-arg-val-val-met-OH is unique due to its specific sequence that supports cell attachment and binds to the thrombospondin-1 receptor. The presence of methionine at the C-terminus may contribute to its distinct biological activities compared to similar peptides .

生物活性

H-Ile-Arg-Val-Val-Met-OH is a pentapeptide with significant biological activity, particularly in cell adhesion and receptor binding. Its unique sequence includes crucial amino acids that contribute to its functional properties, making it a subject of interest in various research fields, including cancer biology and peptide therapeutics.

Chemical Structure and Synthesis

The compound is synthesized primarily through solid-phase peptide synthesis (SPPS) , which allows for the controlled assembly of amino acids into a peptide chain. The method involves several key steps:

- Resin Loading : Attaching the first protected amino acid to a solid resin.

- Deprotection : Removing the protecting group from the amino group to enable coupling with the next amino acid.

- Coupling : Activating and attaching the next protected amino acid.

- Repetition : Continuously repeating deprotection and coupling until the desired sequence is achieved.

- Cleavage and Deprotection : Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed.

This compound exhibits its biological effects primarily through binding to the thrombospondin-1 receptor , which plays a critical role in cell adhesion processes. This interaction supports the attachment of various cell types, including:

- Melanoma Cells (G361)

- Erythroleukemia Cells (K562)

- Fibrosarcoma Cells (HT1080)

- Endothelial Cells (C32) .

The presence of hydrophobic amino acids such as isoleucine, valine, and methionine suggests potential antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| H-Ile-Arg-Val-Val-OH | Lacks methionine residue | Different binding affinity |

| H-Ile-Arg-Val-OH | Shorter sequence | Distinct receptor binding properties |

| H-Ile-Arg-OH | Further truncated | Unique biological functions |

This compound is distinguished by its specific sequence that enhances cell attachment and receptor binding compared to similar peptides.

Research Applications

The biological activity of this compound has led to its application in various scientific studies:

- Cell Adhesion Studies : Investigating how this peptide influences cell attachment mechanisms.

- Receptor Binding Studies : Understanding interactions with thrombospondin-1 receptors.

- Peptide Therapeutics : Exploring potential uses in drug development and therapeutic interventions.

Case Studies and Findings

Several studies have been conducted to elucidate the biological activities associated with this compound:

- A study demonstrated that this peptide significantly enhances adhesion in melanoma cells, suggesting potential applications in cancer therapy .

- Another investigation focused on its antimicrobial properties, revealing promising results that indicate possible uses as an antimicrobial agent in treating infections.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N8O6S/c1-8-16(6)19(28)23(37)32-17(10-9-12-31-27(29)30)22(36)34-21(15(4)5)25(39)35-20(14(2)3)24(38)33-18(26(40)41)11-13-42-7/h14-21H,8-13,28H2,1-7H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H4,29,30,31)/t16-,17-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEIEPCGWXXMMT-PXQJOHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N8O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。